[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate
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Overview
Description
[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a formyl group, a hydroxy group, and a methyl group on a benzoyl ring, linked to a pyrrolidinyl moiety and further modified with an N,N-dimethylcarbamate group. Its intricate structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoyl ring with the desired substituents (formyl, hydroxy, and methyl groups). This can be achieved through Friedel-Crafts acylation followed by selective functional group modifications. The pyrrolidinyl moiety is then introduced via a nucleophilic substitution reaction. Finally, the N,N-dimethylcarbamate group is added using a carbamoylation reaction, often employing reagents like dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzoyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The N,N-dimethylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products:
- Oxidation of the hydroxy group yields a ketone.
- Reduction of the formyl group yields a hydroxymethyl derivative.
- Substitution reactions yield various functionalized benzoyl derivatives.
- Hydrolysis of the carbamate group yields the corresponding amine and carbamic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: The carbamate group can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which [1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate exerts its effects is primarily through its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The formyl and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. The pyrrolidinyl moiety provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Comparison: Compared to these similar compounds, [1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate is unique due to its combination of a formyl group, hydroxy group, and pyrrolidinyl moiety. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[1-(3-formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-6-11(9-19)14(20)13(7-10)15(21)18-5-4-12(8-18)23-16(22)17(2)3/h6-7,9,12,20H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOCUOSENUWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC(C2)OC(=O)N(C)C)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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